(2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate
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Overview
Description
(2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate is an organic compound with the molecular formula C16H15BrO3. It is known for its unique structure, which includes a 2,6-dimethylphenyl group and a 4-bromophenoxy group connected via an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate typically involves the esterification of 2,6-dimethylphenol with 2-(4-bromophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenyl groups can be oxidized under specific conditions to form quinones or other oxidized products.
Reduction Reactions: The ester linkage can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetates, while oxidation and reduction reactions can produce quinones or alcohols, respectively.
Scientific Research Applications
(2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylphenyl) 2-(4-chlorophenoxy)acetate
- (2,6-Dimethylphenyl) 2-(4-fluorophenoxy)acetate
- (2,6-Dimethylphenyl) 2-(4-methylphenoxy)acetate
Uniqueness
(2,6-Dimethylphenyl) 2-(4-bromophenoxy)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and may also affect the compound’s biological activity.
Properties
IUPAC Name |
(2,6-dimethylphenyl) 2-(4-bromophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-4-3-5-12(2)16(11)20-15(18)10-19-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAQIZVYMIWXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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